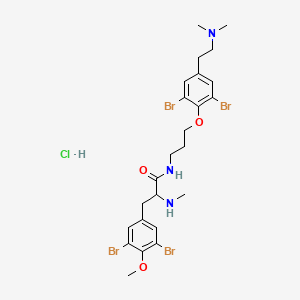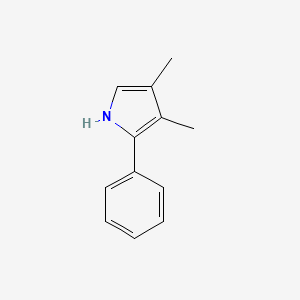
7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol is a complex organic compound with a unique structure that includes a benzothiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiadiazole compounds.
Wissenschaftliche Forschungsanwendungen
7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Ethenyl-5,5-dimethyl-4,5,6,7-tetrahydro-1,2,3-benzothiadiazol-7-ol include other benzothiadiazole derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its unique structure, which imparts specific chemical and biological properties
Eigenschaften
| 113931-72-9 | |
Molekularformel |
C10H14N2OS |
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
7-ethenyl-5,5-dimethyl-4,6-dihydro-1,2,3-benzothiadiazol-7-ol |
InChI |
InChI=1S/C10H14N2OS/c1-4-10(13)6-9(2,3)5-7-8(10)14-12-11-7/h4,13H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
OCIBXIMVLHPSCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C1)(C=C)O)SN=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)



![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
